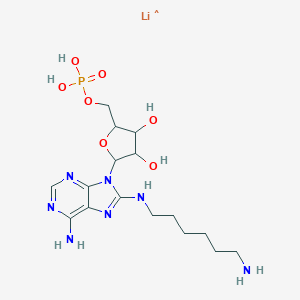

8-(6-Aminohexil)amino-adenosina 5/'-monofosfato sal de litio

Descripción general

Descripción

8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is a synthetic compound with the molecular formula C16H28N7O7P and a molecular weight of 461.41 g/mol . This compound is notable for its applications in biochemical research, particularly as a ligand in affinity chromatography.

Aplicaciones Científicas De Investigación

Cromatografía de afinidad para deshidrogenasas

8-(6-Aminohexil)amino-adenosina 5’-monofosfato sal de litio: se utiliza en cromatografía de afinidad para purificar enzimas deshidrogenasas . Estas enzimas juegan un papel crucial en las vías metabólicas al catalizar las reacciones de oxidación-reducción que involucran NAD o NADP. La carga neutra del compuesto a pH fisiológico lo convierte en un ligando eficaz para la unión y separación de estas enzimas específicas de mezclas biológicas complejas.

Mecanismo De Acción

Target of Action

It is known to be a ligand for the preparation of affinity chromatography medium .

Biochemical Pathways

It is known to be a cyclic amp analog, which suggests it may interact with pathways involving cyclic amp .

Pharmacokinetics

The compound is soluble in water, which may influence its bioavailability .

Action Environment

It is known that the compound should be stored at -20°c , suggesting that temperature may play a role in its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt typically involves the following steps:

Starting Materials: Adenosine 5/'-monophosphate and 6-aminohexylamine.

Reaction Conditions: The reaction is carried out in an aqueous medium, often under controlled pH conditions to ensure the stability of the adenosine moiety.

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to combine adenosine 5/'-monophosphate with 6-aminohexylamine.

Optimization: Reaction conditions are optimized for yield and purity, including temperature control and pH adjustments.

Purification: Industrial purification methods include crystallization and large-scale chromatography.

Types of Reactions:

Substitution Reactions: The primary amine group can undergo substitution reactions with various electrophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the adenine moiety.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Derivatives with modified amino groups.

Oxidation Products: Oxidized forms of the adenine ring.

Reduction Products: Reduced forms of the adenine ring or the phosphate group.

Chemistry:

- Used as a ligand in affinity chromatography for the purification of proteins and nucleic acids.

Biology:

- Investigated for its role in cellular signaling pathways due to its structural similarity to adenosine monophosphate.

Medicine:

- Potential applications in drug delivery systems and as a therapeutic agent in nucleotide-based therapies.

Industry:

- Utilized in the development of biosensors and diagnostic assays.

Comparación Con Compuestos Similares

Adenosine 5/'-monophosphate: Lacks the aminohexyl group, making it less versatile in affinity chromatography.

8-(6-Aminohexyl)amino-adenosine: Similar structure but without the phosphate group, affecting its solubility and reactivity.

Uniqueness: 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt is unique due to its combined features of an aminohexyl chain and a phosphate group, enhancing its utility in biochemical applications.

Propiedades

InChI |

InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAANYDRGGFZBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28LiN7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585060 | |

| Record name | PUBCHEM_16218901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-82-3 | |

| Record name | PUBCHEM_16218901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)